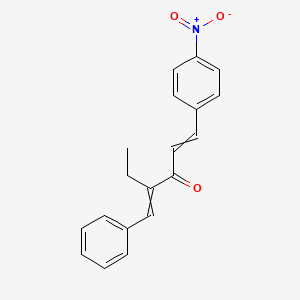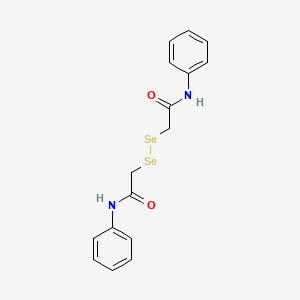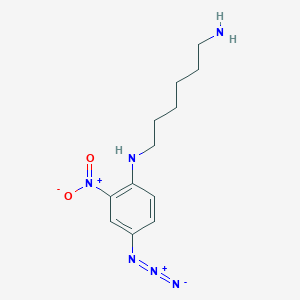
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely studied for their applications in organic electronics, photonics, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole, which is then functionalized at the 3 and 6 positions.
Sonogashira Coupling: The phenylethynyl groups are introduced via Sonogashira coupling reactions, which involve the reaction of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale Sonogashira coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic devices due to its unique optical properties.
Medicinal Chemistry: Studied for its potential as a pharmacophore in drug design.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole in various applications involves its ability to participate in π-π interactions, electron transfer processes, and its role as a chromophore. The molecular targets and pathways depend on the specific application, such as interaction with biological targets in medicinal chemistry or charge transport in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethylcarbazole: Lacks the phenylethynyl groups, leading to different electronic properties.
3,6-Di(phenylethynyl)carbazole: Lacks the ethyl group at the 9-position, affecting its solubility and reactivity.
9-Phenylcarbazole: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole is unique due to the presence of both ethyl and phenylethynyl groups, which confer specific electronic, optical, and solubility properties that are advantageous in various applications.
Eigenschaften
CAS-Nummer |
62913-25-1 |
|---|---|
Molekularformel |
C30H21N |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
9-ethyl-3,6-bis(2-phenylethynyl)carbazole |
InChI |
InChI=1S/C30H21N/c1-2-31-29-19-17-25(15-13-23-9-5-3-6-10-23)21-27(29)28-22-26(18-20-30(28)31)16-14-24-11-7-4-8-12-24/h3-12,17-22H,2H2,1H3 |
InChI-Schlüssel |
XKPJKVHCKXBQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)





![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)
![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)





